molecular formula C21H21ClN2O2 B14976894 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(4-methoxyphenyl)propan-1-one

1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B14976894
M. Wt: 368.9 g/mol
InChI Key: GBJVXNVMDFKKAV-UHFFFAOYSA-N
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Description

1-{8-CHLORO-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-3-(4-METHOXYPHENYL)PROPAN-1-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a chlorinated pyridoindole core and a methoxyphenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-{8-CHLORO-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-3-(4-METHOXYPHENYL)PROPAN-1-ONE can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a classical approach for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core. The chlorination of the indole ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent .

Chemical Reactions Analysis

1-{8-CHLORO-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-3-(4-METHOXYPHENYL)PROPAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The chlorinated indole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Scientific Research Applications

1-{8-CHLORO-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-3-(4-METHOXYPHENYL)PROPAN-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{8-CHLORO-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-3-(4-METHOXYPHENYL)PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the body, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate the activity of receptors involved in immune responses. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

1-{8-CHLORO-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-3-(4-METHOXYPHENYL)PROPAN-1-ONE can be compared with other similar compounds, such as:

The uniqueness of 1-{8-CHLORO-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-3-(4-METHOXYPHENYL)PROPAN-1-ONE lies in its specific combination of functional groups, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H21ClN2O2

Molecular Weight

368.9 g/mol

IUPAC Name

1-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C21H21ClN2O2/c1-26-16-6-2-14(3-7-16)4-9-21(25)24-11-10-20-18(13-24)17-12-15(22)5-8-19(17)23-20/h2-3,5-8,12,23H,4,9-11,13H2,1H3

InChI Key

GBJVXNVMDFKKAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)Cl

Origin of Product

United States

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